molecular formula C9H9F3N2 B1509672 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-82-7

2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Numéro de catalogue: B1509672
Numéro CAS: 905273-82-7
Poids moléculaire: 202.18 g/mol
Clé InChI: WAPDPTLFRAPPPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridine ring system. The structure incorporates a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 3, which significantly influences its electronic and steric properties. This compound is of interest in medicinal chemistry and catalysis due to the CF₃ group’s strong electron-withdrawing effects and the bicyclic framework’s rigidity, which can enhance binding affinity in biological targets . Its synthesis often involves Rh-catalyzed C–H functionalization, yielding high-purity products in good yields (e.g., 90% under optimized conditions) .

Propriétés

IUPAC Name

2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c1-5-7(9(10,11)12)2-6-3-13-4-8(6)14-5/h2,13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPDPTLFRAPPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CNCC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727832
Record name 2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-82-7
Record name 2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

One of the most effective routes involves cyclocondensation reactions using trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate. These building blocks enable the assembly of the pyridine core already bearing the trifluoromethyl group in the desired position.

This approach is particularly useful for synthesizing pyrrolopyridine derivatives, where the fused pyrrolidine ring can be formed in subsequent steps after establishing the trifluoromethylated pyridine nucleus.

Chlorination and Fluorination of Methylpyridine Derivatives

Starting from methyl-substituted pyridines such as 3-picoline, a stepwise vapor-phase chlorination followed by fluorination can introduce the trifluoromethyl group. This process involves:

  • Chlorination of the methyl group to form trichloromethylpyridine intermediates.
  • Subsequent vapor-phase fluorination to replace chlorine atoms with fluorine, yielding trifluoromethylpyridine derivatives.

The reaction is often conducted in a vapor-phase reactor comprising a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination occurs immediately after chlorination of the methyl group, producing 3-(trifluoromethyl)pyridine. The empty phase facilitates further chlorination of the pyridine ring to obtain chloro-substituted trifluoromethylpyridines, which can be further transformed into dichloro derivatives.

Direct Trifluoromethylation Using Trifluoromethyl Copper Reagents

Reaction Conditions and Yields

The vapor-phase chlorination/fluorination method has been extensively studied and optimized for various picoline substrates. Representative data for reaction temperatures and product yields are summarized below:

Substrate Catalyst Fluidized-Bed Phase Temp. (°C) Empty Phase Temp. (°C) Major Products (Peak Area %)
3-Picoline 335 320 3-(Trifluoromethyl)pyridine (86.4%), 2,5-CTF (6.6%)
3-Picoline 380 380 2,5-Chloro(trifluoromethyl)pyridine (64.1%), dichloro derivatives (19.1%)
2-Picoline 350–360 N/A 3-(Trifluoromethyl)pyridine (71.3%), 2,5-CTF (11.1%)
4-Picoline 380 380 Similar to 3-picoline at 380°C

Abbreviations: CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Higher temperatures generally favor increased chlorination on the pyridine ring but may also lead to multi-chlorinated by-products, which can be minimized by catalytic hydrogenolysis recycling.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Chlorine/Fluorine Exchange Stepwise chlorination and fluorination of methylpyridines Economical for large-scale production Multi-chlorinated by-products possible
Pyridine Ring Construction Cyclocondensation using trifluoromethyl building blocks High regioselectivity, versatile Requires access to trifluoromethyl precursors
Direct Trifluoromethylation Use of trifluoromethyl copper reagents on halopyridines Mild conditions, selective Limited substrate scope

Research Findings and Industrial Relevance

  • The vapor-phase chlorination/fluorination method has been industrially optimized for producing trifluoromethylpyridine intermediates used in agrochemicals and pharmaceuticals, demonstrating scalability and cost-effectiveness.
  • Cyclocondensation strategies enable the synthesis of complex fused heterocycles like pyrrolopyridines with trifluoromethyl substitution, essential for drug discovery and development.
  • Direct trifluoromethylation methods continue to evolve, offering potential for late-stage functionalization in complex molecules.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that pyrrolopyridines exhibit promising anticancer activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making compounds like 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine attractive candidates for drug development targeting various cancer types.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyridines showed selective inhibition of cancer cell proliferation, particularly in breast and lung cancer models. These compounds were found to induce apoptosis in tumor cells while sparing normal cells, highlighting their therapeutic potential .

1.2 Neuroprotective Effects
The compound has been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) enhances its suitability for central nervous system (CNS) applications.

Case Study:
In preclinical trials, compounds similar to this compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .

Agrochemicals

2.1 Herbicidal Activity
The unique chemical structure of this compound allows it to act as a herbicide with selective activity against certain weed species. Its trifluoromethyl group contributes to its efficacy by enhancing the compound's ability to disrupt plant metabolic processes.

Case Study:
Field studies have shown that formulations containing this compound effectively controlled weed populations in crops without harming the crops themselves .

Material Science

3.1 Polymer Synthesis
The compound has potential applications in polymer chemistry due to its ability to participate in various polymerization reactions. Its trifluoromethyl group can impart unique properties to polymers, such as increased thermal stability and chemical resistance.

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Mécanisme D'action

The mechanism by which 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and salt forms. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features References
2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine 2-Me, 3-CF₃ C₉H₁₀F₃N₂ 218.19 High synthetic yield (90%); CF₃ enhances electron deficiency
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 2-CF₃ (HCl salt) C₈H₈ClF₃N₂ 224.61 Positional isomer of target compound; hydrochloride improves solubility
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (1:2) 3-F (HCl salt) C₇H₈ClFN₂ 174.6 Smaller substituent (F vs. CF₃); lower molecular weight and altered reactivity
(R)-2-[4-(Ethoxycarbonyl)thiazol-2-yl]-7-methyl-5-oxo-6,7-dihydro-5H-pyrrolo... 2-Thiazolyl, 5-oxo, 7-Me C₁₅H₁₅N₃O₃S 317.36 Oxo group increases polarity; used in peptide synthesis (89% yield)
Vimirogant (Pharmaceutical derivative) Complex substituents (e.g., sulfonyl) C₂₉H₃₄F₃N₅O₃S 606.68 Demonstrates pyrrolo[3,4-b]pyridine's versatility in drug design

Physico-Chemical Properties

  • Solubility : Hydrochloride salts (e.g., and ) generally exhibit higher aqueous solubility than free bases due to ionic character .
  • Electron Effects : The CF₃ group at position 3 (target compound) creates stronger electron-withdrawing effects compared to fluorine () or methyl groups, influencing reactivity in cross-coupling reactions .
  • Stability : Derivatives with oxo groups () may show reduced thermal stability due to increased polarity, whereas CF₃-substituted analogs are more lipophilic and stable under acidic conditions .

Activité Biologique

2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 905273-82-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₉F₃N₂
  • Molecular Weight : 202.18 g/mol
  • Boiling Point : Not specified
  • InChI Key : Not specified

The trifluoromethyl group in this compound enhances its lipophilicity, which can improve membrane permeability and bioavailability. This modification is known to influence the pharmacodynamics of the molecule, enhancing its interaction with biological targets.

Pharmacological Activities

  • Antiparasitic Activity :
    • In studies assessing antiparasitic properties, derivatives of pyrrolo[3,4-b]pyridine have shown promising results against Plasmodium falciparum, the causative agent of malaria. For instance, analogs with trifluoromethyl substitutions exhibited improved efficacy compared to their non-fluorinated counterparts, with effective concentrations (EC50) as low as 0.010 μM .
  • Neuropharmacological Effects :
    • The compound has been explored for its potential in treating neurological disorders. It acts on various neurotransmitter systems, and modifications to its structure can enhance selectivity for specific receptors involved in conditions like depression and anxiety .
  • Anti-inflammatory Properties :
    • Recent studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects. The introduction of polar functionalities has been shown to improve aqueous solubility and enhance activity against inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

ModificationEffect on ActivityEC50 (μM)
Trifluoromethyl groupIncreased potency against P. falciparum0.010
N-methyl substitutionEnhanced neuropharmacological effects0.064
Pyridyl substitutionDecreased metabolic stability0.177

Case Studies

  • Case Study on Antiparasitic Activity :
    • A series of compounds derived from pyrrolo[3,4-b]pyridine were tested for their activity against P. falciparum. The study revealed that the incorporation of a trifluoromethyl group significantly increased potency compared to analogs without this substituent .
  • Neuropharmacological Evaluation :
    • In a preclinical study examining the effects on serotonin uptake inhibition, compounds with a trifluoromethyl group showed a sixfold increase in potency compared to non-fluorinated versions. This suggests that fluorination can be a critical factor in enhancing drug efficacy for neurological applications .

Q & A

Q. What are the most common synthetic routes for 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated pyridine precursors. For example, 2-chloropyridine derivatives are reacted with cyclizing agents (e.g., sodium hydride in DMF at 80–120°C) to form the fused pyrrolopyridine core . Trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions using trifluoromethylating agents like TMSCF₃ or CuCF₃. Post-functionalization (e.g., methylation) is performed under basic conditions. Industrial-scale synthesis may employ continuous flow reactors for optimized yields .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 245 [M+H]⁺) and purity (>95%) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the primary chemical reactions this compound undergoes, and how are they optimized?

  • Methodological Answer : Common reactions include:
  • Oxidation : Forms N-oxides using m-CPBA in dichloromethane at 0°C .
  • Substitution : Chlorine or bromine atoms at the 2-position are replaced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .
  • Reduction : Sodium borohydride selectively reduces ketones to alcohols in the presence of Mg²⁺, avoiding over-reduction .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of derivatives, and what strategies control it?

  • Methodological Answer : Regioselectivity in reductions (e.g., NaBH₄) is achieved using Mg²⁺, which chelates the carbonyl oxygen of 5,7-diones, directing reduction to the 7-hydroxy lactam instead of the 5-hydroxy isomer. This chelation stabilizes the transition state, yielding >90% of the desired product . For cross-coupling, bulky ligands (e.g., XPhos) enhance selectivity at sterically hindered positions .

Q. What structure-activity relationships (SAR) are observed in medicinal chemistry applications?

  • Methodological Answer :
  • Trifluoromethyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Pyrrolopyridine Core : Rigidity improves target engagement; methylation at the 2-position reduces off-target interactions .
  • Case Study : Derivatives with trans-4-(trifluoromethyl)cyclohexyl groups show inverse agonism against RORγt (IC₅₀ < 50 nM), critical for autoimmune disease drug development .

Q. How do contradictions in synthetic methodologies arise, and how are they resolved?

  • Methodological Answer : Discrepancies in yields or regioselectivity often stem from solvent polarity or catalyst choice. For example:
  • Cyclization : DMF vs. THF alters reaction rates due to differing dielectric constants .
  • Catalysis : Rh³⁺ catalysts favor ortho-functionalization in C–H activation, while Rh¹⁺ promotes fused bicyclic products . Resolution involves mechanistic studies (e.g., DFT calculations) to optimize conditions.

Q. What catalytic systems enable efficient functionalization of the pyrrolopyridine scaffold?

  • Methodological Answer :
  • Rhodium Catalysis : [Cp*RhCl₂]₂ with AgSbF₆ activates C–H bonds for alkyne insertion, forming 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines with quaternary centers (90% yield) .
  • Palladium Catalysis : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling for aryl/heteroaryl introductions .

Q. How is thermodynamic stability assessed, and what computational methods support experimental design?

  • Methodological Answer :
  • Chelation Effects : Mg²⁺ stabilizes intermediates in reductions, confirmed via UV-Vis spectroscopy and Job’s plot analysis .
  • DFT Calculations : Predict regioselectivity in cross-coupling by comparing transition state energies .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability for scale-up processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.